Fmoc-4-Acetyl-L-Phenylalanin

Übersicht

Beschreibung

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetylphenyl)propanoic acid is a useful research compound. Its molecular formula is C26H23NO5 and its molecular weight is 429.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetylphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetylphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biomedizinische Anwendungen

Fmoc-4-Acetyl-L-Phenylalanin wird zur Herstellung von selbsttragenden Hydrogelen verwendet, die auf Fmoc-derivatisierten kationischen Hexapeptiden basieren . Diese Hydrogele sind biokompatible Materialien, die sich für biologische, biomedizinische und biotechnologische Anwendungen eignen, wie z. B. die Medikamentenverabreichung und diagnostische Werkzeuge für die Bildgebung .

Tissue Engineering

Es wurde festgestellt, dass die Fmoc-Derivate der Serie K, bei denen die Acetylgruppe am N-Terminus durch aromatische Anteile wie die Fmoc-Schutzgruppe oder den Fmoc-FF-Hydrogelator ersetzt wird, in wässriger Lösung zu gelieren fähig sind . Unter diesen wirkt das Fmoc-K3-Hydrogel, das das steifere ist, als potenzielles Material für das Tissue Engineering und unterstützt die Zellhaftung, das Überleben und die Vermehrung vollständig .

Peptidsynthese

This compound wird in der Peptidsynthese verwendet. Die Fmoc-Gruppe ist eine gängige Schutzgruppe, die bei der Synthese von Peptiden verwendet wird .

Chemische Synthese

Wissenschaftler mit Erfahrung in allen Bereichen der Forschung, einschließlich Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical und vielen anderen, verwenden this compound .

C-H-Aktivierung

Das Phenylalaninderivat wurde in Zusammenarbeit mit Yu und Mitarbeitern in Anlehnung an eine in der C-H-Aktivierung beschriebene Methodik eingeführt .

Pharmazeutische Forschung

This compound wird in der pharmazeutischen Forschung zur Entwicklung neuer Medikamente eingesetzt .

Wirkmechanismus

Target of Action

Fmoc-4-acetyl-L-phenylalanine, also known as Fmoc-L-4-Acetylphe, primarily targets Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA) . The compound’s antibacterial activity against Gram-negative bacteria is weaker due to its inability to cross the bacterial membrane .

Mode of Action

Fmoc-4-acetyl-L-phenylalanine interacts with its targets by permeating the bacterial membrane. In combination with other antibiotics like aztreonam (AZT), it can display antibacterial activity against both Gram-positive and Gram-negative bacteria . AZT increases the permeability of Fmoc-4-acetyl-L-phenylalanine through the bacterial membrane, leading to a synergistic effect and higher efficacy against bacteria like P. aeruginosa .

Biochemical Pathways

It is known that the compound has antimicrobial properties specific to gram-positive bacteria . It is also used in Fmoc-based solid-phase peptide synthesis .

Pharmacokinetics

Its use in peptide synthesis suggests that it may have significant bioavailability .

Result of Action

The primary result of Fmoc-4-acetyl-L-phenylalanine’s action is its antibacterial activity. It reduces the bacterial load both in vitro and in skin wound infections of mice . At low concentrations, it inhibits bacterial growth by entering the cell and reducing the glutathione levels. At higher concentrations, it triggers oxidative and osmotic stress, alters the membrane permeabilization and integrity, which kills Gram-positive bacteria .

Action Environment

The action, efficacy, and stability of Fmoc-4-acetyl-L-phenylalanine can be influenced by various environmental factors. For instance, its antibacterial activity can be enhanced when combined with other antibiotics like AZT . Additionally, factors like pH and buffer ions can influence its self-assembly to gel formation .

Biochemische Analyse

Biochemical Properties

It is known that the Fmoc group plays a key role in the self-assembly of the molecule to form hydrogels . The Fmoc group, the covalent linkage between Fmoc and phenylalanine, the flexibility of the phenylalanine side chain, pH, and buffer ions all contribute to this self-assembly .

Cellular Effects

Other Fmoc-conjugated amino acids have been found to display antibacterial activity against Gram-positive bacteria . This antibacterial activity is predominantly due to the release of the compound from the hydrogel .

Molecular Mechanism

It is known that the Fmoc group plays a key role in the self-assembly of the molecule to form hydrogels . The Fmoc group, the covalent linkage between Fmoc and phenylalanine, the flexibility of the phenylalanine side chain, pH, and buffer ions all contribute to this self-assembly .

Temporal Effects in Laboratory Settings

It is known that the Fmoc group plays a key role in the self-assembly of the molecule to form hydrogels . The Fmoc group, the covalent linkage between Fmoc and phenylalanine, the flexibility of the phenylalanine side chain, pH, and buffer ions all contribute to this self-assembly .

Eigenschaften

IUPAC Name |

(2S)-3-(4-acetylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO5/c1-16(28)18-12-10-17(11-13-18)14-24(25(29)30)27-26(31)32-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-15H2,1H3,(H,27,31)(H,29,30)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHDZWYAQYTGRJ-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

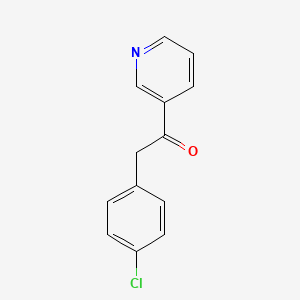

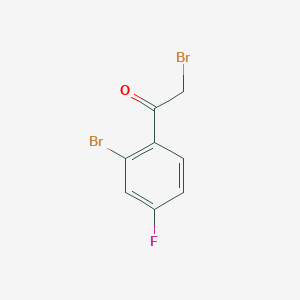

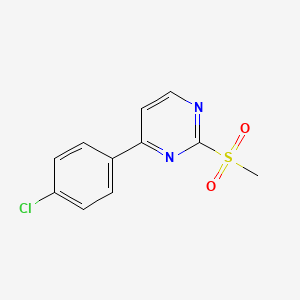

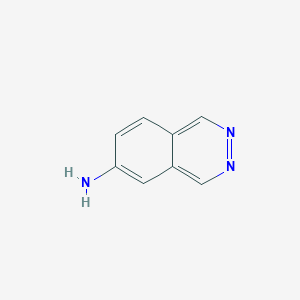

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

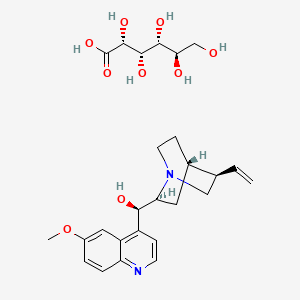

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Cyanoethyl)phenylamino]ethyl phenoxyacetate](/img/structure/B1612246.png)

![5-Chloro-4,7-dimethylbenzo[B]thiophen-3(2H)-one](/img/structure/B1612255.png)